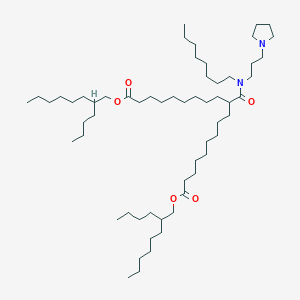
Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate is a complex organic compound with the molecular formula C59H114N2O5 and a molecular weight of 931.55 g/mol . This compound is primarily used in biochemical research and is known for its unique structural properties that make it suitable for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain the desired product quality. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for investigating cellular processes.
Mechanism of Action
The mechanism of action of Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it has been shown to activate the innate immune response by increasing plasma levels of chemokine (C-C motif) ligand 2 (CCL2) . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, used in various pharmaceutical applications.
Uniqueness
Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate is unique due to its specific structural features, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in drug delivery and biochemical research, where precise molecular interactions are crucial .
Properties
Molecular Formula |
C59H114N2O5 |
|---|---|
Molecular Weight |
931.5 g/mol |
IUPAC Name |
bis(2-butyloctyl) 10-[octyl(3-pyrrolidin-1-ylpropyl)carbamoyl]nonadecanedioate |
InChI |
InChI=1S/C59H114N2O5/c1-6-11-16-19-28-35-50-61(51-38-49-60-47-36-37-48-60)59(64)56(43-31-24-20-22-26-33-45-57(62)65-52-54(39-14-9-4)41-29-17-12-7-2)44-32-25-21-23-27-34-46-58(63)66-53-55(40-15-10-5)42-30-18-13-8-3/h54-56H,6-53H2,1-5H3 |
InChI Key |
LOWZNAPBUQZRGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCN1CCCC1)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















